REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[C:15]2[CH:14]=[N:13][CH:12]=[N:11][C:10]=2[NH:9][CH:8]=1)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO.CCOC(C)=O>[C:6]([C:7]1[C:15]2[CH:14]=[N:13][CH:12]=[N:11][C:10]=2[NH:9][CH:8]=1)#[CH:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CNC=2N=CN=CC21
|
Name
|
|
Quantity
|
0.513 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CNC=2N=CN=CC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.185 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |